![molecular formula C13H9Cl2NO2 B2414813 (E)-3-[1-(3,5-Dichlorophenyl)pyrrol-2-yl]prop-2-enoic acid CAS No. 773129-19-4](/img/structure/B2414813.png)
(E)-3-[1-(3,5-Dichlorophenyl)pyrrol-2-yl]prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-[1-(3,5-Dichlorophenyl)pyrrol-2-yl]prop-2-enoic acid, also known as (E)-3-(3,5-dichlorophenyl)-2-[(1H-pyrrol-2-yl)methylene]propanoic acid, is a chemical compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It is commonly referred to as Diclofenac and is widely used for its analgesic and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of (E)-3-[1-(3,5-Dichlorophenyl)pyrrol-2-yl]prop-2-enoic acid involves the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX enzymes, (E)-3-[1-(3,5-Dichlorophenyl)pyrrol-2-yl]prop-2-enoic acid reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
(E)-3-[1-(3,5-Dichlorophenyl)pyrrol-2-yl]prop-2-enoic acid has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the inflammatory response. It has also been shown to modulate the activity of various enzymes and transcription factors involved in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
(E)-3-[1-(3,5-Dichlorophenyl)pyrrol-2-yl]prop-2-enoic acid has several advantages for lab experiments. It is readily available and can be easily synthesized. It has also been extensively studied, and its mechanism of action is well understood. However, it also has some limitations. It can be toxic at high doses, and its effects may vary depending on the experimental conditions.
Orientations Futures
There are several future directions for research on (E)-3-[1-(3,5-Dichlorophenyl)pyrrol-2-yl]prop-2-enoic acid. One area of research could be to investigate its effects on different types of inflammation and pain. Another area of research could be to investigate its effects on other physiological processes, such as wound healing and tissue repair. Additionally, research could be conducted to develop new formulations of (E)-3-[1-(3,5-Dichlorophenyl)pyrrol-2-yl]prop-2-enoic acid that are more effective and have fewer side effects.
Méthodes De Synthèse
The synthesis of (E)-3-[1-(3,5-Dichlorophenyl)pyrrol-2-yl]prop-2-enoic acid involves the reaction of 3,5-dichlorophenylacetic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 2-pyrrolecarboxaldehyde in the presence of a base to give the desired product.
Applications De Recherche Scientifique
(E)-3-[1-(3,5-Dichlorophenyl)pyrrol-2-yl]prop-2-enoic acid has been extensively studied for its anti-inflammatory and analgesic properties. It is commonly used to treat pain and inflammation associated with various conditions such as arthritis, menstrual cramps, and post-surgical pain. It has also been shown to be effective in reducing fever and swelling.
Propriétés
IUPAC Name |
(E)-3-[1-(3,5-dichlorophenyl)pyrrol-2-yl]prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO2/c14-9-6-10(15)8-12(7-9)16-5-1-2-11(16)3-4-13(17)18/h1-8H,(H,17,18)/b4-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMWPACYSGPDUBM-ONEGZZNKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=CC(=O)O)C2=CC(=CC(=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=C1)/C=C/C(=O)O)C2=CC(=CC(=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-[1-(3,5-Dichlorophenyl)pyrrol-2-yl]prop-2-enoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

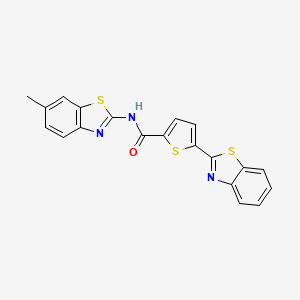
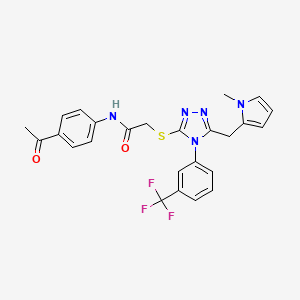
![[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-pyridin-3-ylmethanone](/img/structure/B2414733.png)
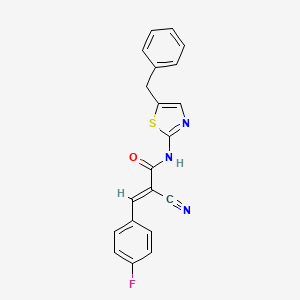
![ethyl 4-hydroxy-2,5-dioxospiro[6,8-dihydro-1H-quinoline-7,1'-cyclopentane]-3-carboxylate](/img/structure/B2414736.png)
![6-Amino-4-(2-methylpropyl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2414737.png)
![1-(4-{[(4-fluorophenyl)sulfonyl]amino}benzoyl)-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B2414738.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2414741.png)
![3-(2-chlorophenyl)-9-isopropyl-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2414749.png)
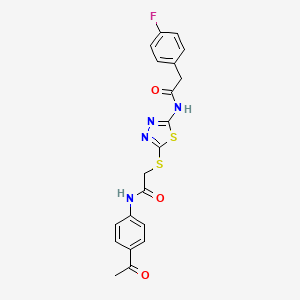
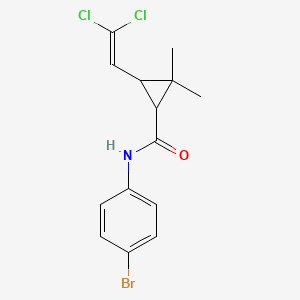
![4-(2-((1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethyl)benzenesulfonamide](/img/structure/B2414752.png)
